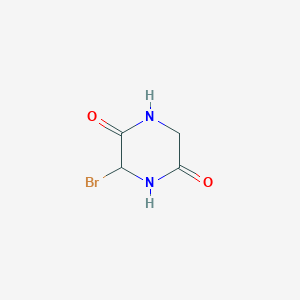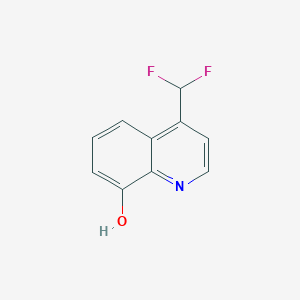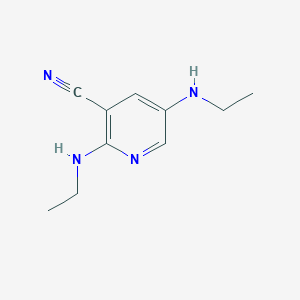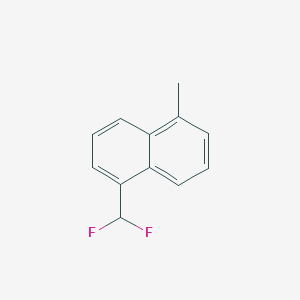
1-(Difluoromethyl)-5-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-5-methylnaphthalene is an organic compound characterized by the presence of a difluoromethyl group and a methyl group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-5-methylnaphthalene typically involves the introduction of the difluoromethyl group onto the naphthalene ring. One common method is the late-stage difluoromethylation, which can be achieved through various catalytic and non-catalytic processes. For instance, the use of difluorocarbene reagents has been shown to be effective in introducing the difluoromethyl group onto aromatic compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of metal-based catalysts and radical chemistry are common approaches in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-5-methylnaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalenes .
Scientific Research Applications
1-(Difluoromethyl)-5-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and as a potential drug candidate.
Medicine: Its potential as a pharmaceutical intermediate is being explored for the development of new drugs.
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-5-methylnaphthalene exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-5-methylnaphthalene
- 1-(Chloromethyl)-5-methylnaphthalene
- 1-(Bromomethyl)-5-methylnaphthalene
Uniqueness: 1-(Difluoromethyl)-5-methylnaphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its trifluoromethyl and chloromethyl analogs, the difluoromethyl group offers a balance of lipophilicity and hydrogen bonding ability, making it a valuable moiety in medicinal chemistry .
Properties
Molecular Formula |
C12H10F2 |
|---|---|
Molecular Weight |
192.20 g/mol |
IUPAC Name |
1-(difluoromethyl)-5-methylnaphthalene |
InChI |
InChI=1S/C12H10F2/c1-8-4-2-6-10-9(8)5-3-7-11(10)12(13)14/h2-7,12H,1H3 |
InChI Key |
PIUKFPHYARPLSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


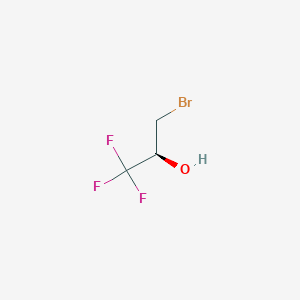




![Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B11904251.png)
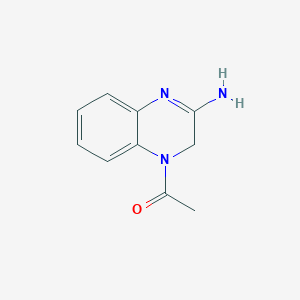
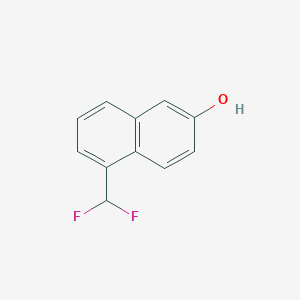

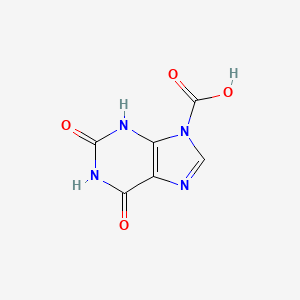
![6-Thia-2-azaspiro[4.5]decane 6,6-dioxide](/img/structure/B11904282.png)
